molecular formula C22H14Br2ClFN2 B10935247 3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole

Cat. No.: B10935247
M. Wt: 520.6 g/mol
InChI Key: DLVPMBDUACFAOW-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes bromine, chlorine, and fluorine atoms attached to a pyrazole ring. The presence of these halogen atoms imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(4-bromophenyl)-4-chloro-1-(3-fluorobenzyl)-1H-pyrazole is unique due to its specific combination of halogen atoms and pyrazole ring structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

Molecular Formula

C22H14Br2ClFN2

Molecular Weight

520.6 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-4-chloro-1-[(3-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C22H14Br2ClFN2/c23-17-8-4-15(5-9-17)21-20(25)22(16-6-10-18(24)11-7-16)28(27-21)13-14-2-1-3-19(26)12-14/h1-12H,13H2

InChI Key

DLVPMBDUACFAOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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